N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
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Overview
Description
“N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” is a synthetic organic compound. It features a cyano group, a trifluoromethyl-substituted phenyl group, and a but-2-ynamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the but-2-ynamide moiety: This can be achieved through the reaction of an appropriate alkyne with an amide.
Introduction of the cyano group: This step might involve the reaction of an appropriate precursor with a cyanating agent.
Attachment of the trifluoromethyl-substituted phenyl group: This could be done via a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or amide moieties.
Reduction: Reduction reactions could target the cyano group or the alkyne.
Substitution: The trifluoromethyl-substituted phenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanoethyl)-N-phenylbut-2-ynamide
- N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-ynamide
Uniqueness
The presence of the trifluoromethyl group in “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” might confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-3-5-14(21)20(11(2)9-19)10-12-6-4-7-13(8-12)15(16,17)18/h4,6-8,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVRIGFGAHROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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